- Recyclable Pd2dba3/XPhos/PEG-2000 System for Efficient Borylation of Aryl Chlorides: Practical Access to Aryl Boronates, Synthesis, 2022, 54(5), 1339-1346

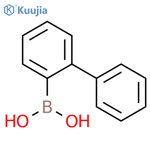

Cas no 914675-52-8 (4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane)

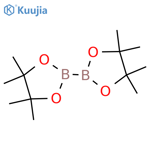

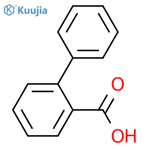

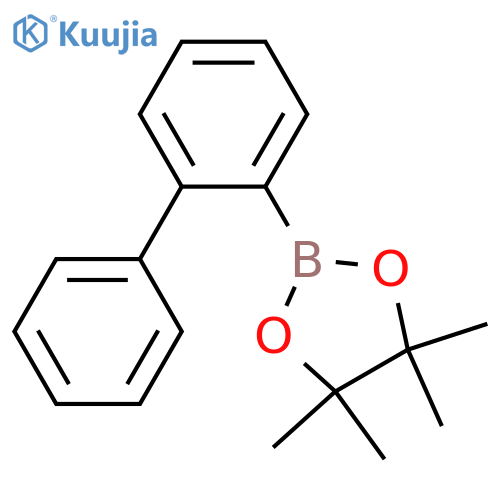

914675-52-8 structure

Nom du produit:4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane

Numéro CAS:914675-52-8

Le MF:C18H21BO2

Mégawatts:280.169145345688

MDL:MFCD14636459

CID:860159

PubChem ID:59207619

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Propriétés chimiques et physiques

Nom et identifiant

-

- Biphenyl-2-boronic acid pinaco

- Biphenyl-2-boronic acid pinacol ester

- 2-[1,1′-Biphenyl]-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)

- 2-(Biphenyl-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane

- 2-([1,1'-Biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- DB-104279

- 2-Biphenylboronic acid pinacol ester

- SY256538

- EN300-12577911

- A1-24357

- 2-{[1,1'-BIPHENYL]-2-YL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

- CS-0175012

- A12934

- SCHEMBL12390740

- 914675-52-8

- AKOS037644957

- MFCD14636459

- AS-55712

-

- MDL: MFCD14636459

- Piscine à noyau: 1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,1-4H3

- La clé Inchi: WCXWQEUBHZKNMQ-UHFFFAOYSA-N

- Sourire: O1C(C)(C)C(C)(C)OB1C1C(C2C=CC=CC=2)=CC=CC=1

Propriétés calculées

- Qualité précise: 280.16300

- Masse isotopique unique: 280.1634601g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 21

- Nombre de liaisons rotatives: 2

- Complexité: 344

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 18.5Ų

Propriétés expérimentales

- Point de fusion: 76-79℃

- Coefficient de répartition de l'eau: Insoluble in water. Soluble in organic solvents.

- Le PSA: 18.46000

- Le LogP: 3.65280

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Informations de sécurité

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Données douanières

- Code HS:2931900090

- Données douanières:

Code douanier chinois:

2931900090Résumé:

Autres composés organiques - inorganiques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: AB (formulaire de dédouanement des marchandises entrantes, formulaire de dédouanement des marchandises sortantes). Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

Résumé:

2931900090. Autres composés organo - inorganiques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: AB (certificat d'inspection des marchandises importées, certificat d'inspection des marchandises exportées). Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU767-5g |

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |

914675-52-8 | 98% | 5g |

808.0CNY | 2021-07-14 | |

| abcr | AB255899-1 g |

Biphenyl-2-boronic acid pinacol ester, 97%; . |

914675-52-8 | 97% | 1g |

€64.80 | 2023-04-27 | |

| Enamine | EN300-12577911-0.5g |

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |

914675-52-8 | 0.5g |

$125.0 | 2023-07-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU767-1g |

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |

914675-52-8 | 98% | 1g |

239.0CNY | 2021-07-14 | |

| Chemenu | CM219927-10g |

2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

914675-52-8 | 95% | 10g |

$233 | 2022-08-31 | |

| eNovation Chemicals LLC | Y1198734-5g |

Biphenyl-2-boronic Acid Pinacol Ester |

914675-52-8 | 97% | 5g |

$155 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245682-25g |

2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

914675-52-8 | 98% | 25g |

¥3325.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1049773-5g |

Biphenyl-2-boronic acid pinaco |

914675-52-8 | 95% | 5g |

$155 | 2024-06-06 | |

| abcr | AB255899-1g |

Biphenyl-2-boronic acid pinacol ester, 97%; . |

914675-52-8 | 97% | 1g |

€64.80 | 2025-02-21 | |

| Enamine | EN300-12577911-0.25g |

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |

914675-52-8 | 0.25g |

$70.0 | 2023-07-06 |

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Polyethylene glycol (PEG-2000) ; rt → 50 °C

1.2 6 h, 110 °C

1.2 6 h, 110 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Cesium fluoride Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine , Cuprous iodide Solvents: Toluene ; 1 min, rt; 24 h, 80 °C

Référence

- Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes for Diverse C-F Bond Functionalizations, Journal of the American Chemical Society, 2015, 137(45), 14313-14318

Méthode de production 3

Conditions de réaction

1.1 Catalysts: Tricyclohexylphosphine , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Hexane ; 1 h, 80 °C; 80 °C → rt

1.2 Solvents: Hexane ; 12 h, 80 °C

1.2 Solvents: Hexane ; 12 h, 80 °C

Référence

- Rhodium-catalyzed ipso-borylation of alkylthioarenes via C-S bond cleavage, Organic Letters, 2016, 18(11), 2758-2761

Méthode de production 4

Conditions de réaction

1.1 Catalysts: (SP-4-1)-Fluorophenylbis(tricyclohexylphosphine)nickel Solvents: Toluene ; 16 h, 115 °C

Référence

- Mechanism and Scope of Nickel-Catalyzed Decarbonylative Borylation of Carboxylic Acid Fluorides, Journal of the American Chemical Society, 2019, 141(43), 17322-17330

Méthode de production 5

Conditions de réaction

1.1 Catalysts: Zinc , Zinc iodide , (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ; 4 h, rt

1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ; 1 h, rt

1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ; 1 h, rt

Référence

- Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic Esters, Journal of Organic Chemistry, 2010, 75(11), 3893-3896

Méthode de production 6

Conditions de réaction

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 5 min, 25 °C; 3 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 25 °C

Référence

- Preparation and reactions of 4-iodobutyl pinacolborate. Synthesis of substituted alkyl and aryl pinacolboronates via 4-iodobutyl pinacolborate utilizing tetrahydrofuran as the leaving group, Tetrahedron Letters, 2015, 56(23), 3032-3033

Méthode de production 7

Conditions de réaction

1.1 Catalysts: Triphenylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: Toluene , Octane ; 30 s, rt

1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C

1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C

Référence

- Nickel-catalyzed decarbonylative borylation of aroyl fluorides, Chemical Communications (Cambridge, 2018, 54(99), 13969-13972

Méthode de production 8

Conditions de réaction

1.1 Solvents: Diethyl ether ; 18 h, rt

Référence

- Hydrogenation of (Hetero)aryl Boronate Esters with a Cyclic (Alkyl)(amino)carbene-Rhodium Complex: Direct Access to cis-Substituted Borylated Cycloalkanes and Saturated Heterocycles, Angewandte Chemie, 2019, 58(20), 6554-6558

Méthode de production 9

Conditions de réaction

1.1 Catalysts: Zinc , Zinc iodide , (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ; 16 h, rt

Référence

- Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic Esters, Journal of Organic Chemistry, 2010, 75(11), 3893-3896

Méthode de production 10

Conditions de réaction

1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(Oxydi-2,1-phenylene)bis[1,1-bis(1,1-dimethylethyl)phosphine Solvents: 1,4-Dioxane ; rt; 30 min, rt

1.2 Reagents: Triethylamine ; rt; 6 h, 100 °C

1.2 Reagents: Triethylamine ; rt; 6 h, 100 °C

Référence

- An efficient catalyst system for palladium-catalyzed borylation of aryl halides with pinacolborane, Synlett, 2006, (12), 1867-1870

Méthode de production 11

Conditions de réaction

1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C

Référence

- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation, Organic Letters, 2021, 23(12), 4588-4592

Méthode de production 12

Conditions de réaction

1.1 Reagents: Cesium fluoride Catalysts: Chlorobis(tricyclohexylphosphine)copper Solvents: Toluene ; 24 h, 80 °C

Référence

- Copper-Catalyzed ipso-Borylation of Fluoroarenes, ACS Catalysis, 2017, 7(7), 4535-4541

Méthode de production 13

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate , Silica Solvents: Benzene ; 10 h, 60 °C

Référence

- Palladium-Catalyzed Borylation of Sterically Demanding Aryl Halides with a Silica-Supported Compact Phosphane Ligand, Angewandte Chemie, 2011, 50(36), 8363-8366

Méthode de production 14

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro(1,3-dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)copper Solvents: Methylcyclohexane ; 42 h, 100 °C

Référence

- Copper-catalysed borylation of aryl chlorides, Organic & Biomolecular Chemistry, 2019, 17(27), 6601-6606

Méthode de production 15

Conditions de réaction

1.1 Reagents: Acetic acid , Sodium sulfate Solvents: Tetrahydrofuran ; 2 d, 20 °C

Référence

- Bright Luminescent Platinum(II)-Biaryl Emitters Synthesized Without Air-Sensitive Reagents, Chemistry - A European Journal, 2020, 26(24), 5449-5458

Méthode de production 16

Conditions de réaction

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic Esters, Journal of Organic Chemistry, 2011, 76(23), 9602-9610

Méthode de production 17

Conditions de réaction

1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ; 15 h, 80 °C; 80 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Référence

- Palladium-Catalyzed ipso-Borylation of Aryl Sulfides with Diborons, Organic Letters, 2016, 18(12), 2966-2969

Méthode de production 18

Conditions de réaction

1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: Tributylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: 1,4-Dioxane ; 72 h, 170 °C

Référence

- Functional Group Interconversion: Decarbonylative Borylation of Esters for the Synthesis of Organoboronates, Chemistry - A European Journal, 2016, 22(47), 16787-16790

Méthode de production 19

Conditions de réaction

1.1 Reagents: Magnesium Catalysts: Cobalt chloride (CoCl2) , 2,4,6-Trimethyl-N-[1-methyl-3-[(2,4,6-trimethylphenyl)amino]-2-buten-1-ylidene]b… Solvents: Tetrahydrofuran ; 16 h, 60 °C; 60 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Référence

- Cobalt-Catalyzed C-F Bond Borylation of Aryl Fluorides, Organic Letters, 2018, 20(22), 7249-7252

Méthode de production 20

Conditions de réaction

1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C

Référence

- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910

Méthode de production 21

Conditions de réaction

1.1 Reagents: Triethylamine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C

Référence

- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation, Angewandte Chemie, 2018, 57(51), 16721-16726

Méthode de production 22

Conditions de réaction

1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C

Référence

- Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation, ChemRxiv, 2021, 1, 1-6

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Raw materials

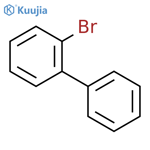

- 2-Bromo-1,1'-biphenyl

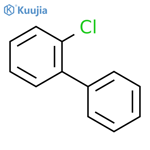

- 2-Chlorobiphenyl

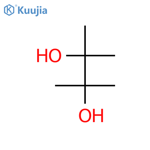

- 2,3-Dimethylbutane-2,3-diol

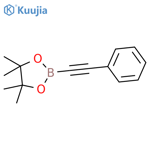

- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane

- Bis(pinacolato)diborane

- [1,1'-biphenyl]-2-ylboronic acid

- 2-Fluorobiphenyl

- Pinacolborane

- 2-Phenylbenzoic acid

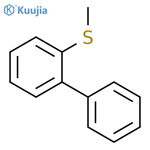

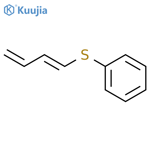

- BENZENE, (1,3-BUTADIENYLTHIO)-

- 1,1'-Biphenyl, 2-(methylthio)-

- 1,3,2-Dioxaborolane, 2-(4-iodobutoxy)-4,4,5,5-tetramethyl-

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Littérature connexe

-

1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

914675-52-8 (4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane) Produits connexes

- 144432-80-4(4-Biphenylboronic acid pinacol ester)

- 207611-87-8(4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl)

- 195062-59-0(4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane)

- 356570-53-1(2-(2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 950280-39-4(6-methoxy-3-(3-methylpiperidin-1-yl)sulfonyl-2H-chromen-2-one)

- 1525566-13-5(N-Methyl-1-(3-propan-2-yl-1,2-oxazol-4-yl)methanamine)

- 1343704-44-8(4-(4-fluorophenyl)pentan-2-ol)

- 886216-65-5(2-BUTANAMINE, 1-FLUORO-3,3-DIMETHYL-, HYDROCHLORIDE, (2S)-)

- 2227851-02-5((1S)-3-amino-1-4-(dimethylamino)-3-fluorophenylpropan-1-ol)

- 2344685-59-0(2-(piperazin-1-yl)-4-3-(trifluoromethyl)phenylquinazoline)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:914675-52-8)4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane

Pureté:99%/99%

Quantité:25g/100g

Prix ($):312.0/1030.0